alpha-Zearalenol chemical structure and properties
alpha-Zearalenol chemical structure and properties
An In-Depth Technical Guide to α-Zearalenol: Structure, Properties, and Implications for Drug Development and Research
Introduction
α-Zearalenol (alpha-ZEL) is a non-steroidal mycoestrogen belonging to the resorcylic acid lactone group.[1] It is not typically a primary contaminant in raw agricultural commodities but is a significant and highly potent metabolite of the mycotoxin zearalenone (ZEN).[2][3] Zearalenone is produced by various fungi of the Fusarium genus, which frequently contaminate cereal crops like maize, wheat, and barley worldwide.[4][5][] The biotransformation of ZEN to α-Zearalenol occurs primarily in the liver and intestines of animals and humans following the ingestion of contaminated feed or food.[1][7]
The scientific and regulatory concern surrounding α-Zearalenol stems from its pronounced estrogenic activity, which is approximately three to four times more potent than its parent compound, zearalenone.[1][4] This heightened activity makes it a critical analyte in food safety, animal health, and toxicology. For researchers and professionals in drug development, the specific interaction of α-Zearalenol with estrogen receptors offers a case study in endocrine disruption and a model for understanding xenobiotic-receptor interactions. This guide provides a comprehensive technical overview of the chemical structure, properties, metabolism, and analytical methodologies pertinent to α-Zearalenol.
Chemical Structure and Physicochemical Properties
α-Zearalenol is a derivative of zearalenone, distinguished by the reduction of a ketone group to a hydroxyl group. This seemingly minor structural change has profound implications for its biological activity.
Chemical Identity
The precise stereochemistry of α-Zearalenol is crucial to its function. It is the α-epimer of β-zearalenol, a stereoisomer with significantly lower estrogenic potency.[1][8]
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IUPAC Name: (3S,7R,11E)-3,4,5,6,7,8,9,10-octahydro-7,14,16-trihydroxy-3-methyl-1H-2-benzoxacyclotetradecin-1-one[2][9]
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CAS Number: 36455-72-8[2]
Physicochemical Data
The physical and chemical properties of α-Zearalenol dictate its behavior in biological systems and analytical protocols. Its solubility profile is particularly important for designing effective extraction and chromatographic methods.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₂₄O₅ | [2][4] |
| Molecular Weight | 320.38 g/mol | [1] |
| Appearance | Crystalline solid / Powder | [2] |
| Melting Point | >144°C (decomposes) | [] |
| Solubility | Water: Limited / Low | [4] |
| Organic Solvents: Soluble in methanol, ethanol, DMSO, and DMF | [2][4] | |
| Storage Temperature | -20°C | [4] |
| UV max (in Ethanol) | 235, 275, 315 nm | [2] |
Biosynthesis and Metabolism
α-Zearalenol is not produced directly by Fusarium fungi but is the result of in vivo metabolic conversion of zearalenone.[7] This biotransformation is a critical activation step, converting a potent mycotoxin into an even more active metabolite.
The primary metabolic pathway involves the reduction of the C-6' ketone group of zearalenone by 3α- and 3β-hydroxysteroid dehydrogenases (HSDs) in the liver and intestines.[1] The relative production of α-Zearalenol versus its less active epimer, β-zearalenol, is species-dependent. For instance, pigs are highly susceptible to zearalenone's effects because their metabolism favors the formation of the highly estrogenic α-Zearalenol.[10][11] In contrast, other species like chickens and cattle tend to produce more of the less active β-zearalenol.[7][10] In humans, both metabolites are formed.[1][10]
Following their formation, both zearalenone and its metabolites can be further conjugated with glucuronic acid, a detoxification step that increases water solubility and facilitates excretion.[7][10]
Pharmacological and Toxicological Profile
The toxicity of α-Zearalenol is intrinsically linked to its pharmacological activity as a potent estrogen receptor agonist. Its structural similarity to endogenous estrogens, such as 17β-estradiol, allows it to bind to and activate estrogen receptors (ERs), primarily ERα.[2][12]
Mechanism of Estrogenic Action
The binding of α-Zearalenol to ERs initiates a cascade of molecular events that mimic the natural estrogen signaling pathway. This process typically involves:
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Receptor Binding: α-Zearalenol enters the cell and binds to cytosolic or nuclear ERs.
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Dimerization: Upon binding, the receptor undergoes a conformational change and dimerizes.
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Nuclear Translocation: The ligand-receptor complex translocates to the nucleus.
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DNA Binding: The complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.
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Gene Transcription: This binding recruits co-activator proteins and initiates the transcription of estrogen-responsive genes, leading to the synthesis of proteins that mediate estrogenic effects.
This mechanism underlies the ability of α-Zearalenol to stimulate the proliferation of estrogen-dependent cells, such as the human breast cancer cell line MCF-7.[2][3][13][14] Studies have shown that α-Zearalenol can induce proliferation in MCF-7 cells with an EC₅₀ value as low as 0.06 nM.[2] Its higher affinity for ERs compared to zearalenone and β-zearalenol explains its superior potency.[13][14]
Toxicological Implications
The potent estrogenic activity of α-Zearalenol leads to a range of toxicological effects, primarily related to the reproductive system. In livestock, particularly swine, exposure to zearalenone and its metabolites can cause hyperestrogenism, leading to clinical signs such as vulvovaginitis, infertility, and other reproductive disorders.[11][12]
Beyond its estrogenic effects, α-Zearalenol has been shown to be an androgen receptor antagonist and can induce cytotoxicity in certain immune cells at higher concentrations.[2] It has also been observed to affect sperm motility and function, potentially impairing male fertility.[8]
Analytical Methodologies
Accurate and sensitive detection of α-Zearalenol is essential for risk assessment and regulatory compliance. The choice of analytical method depends on the matrix (e.g., animal feed, urine, tissue), required sensitivity, and whether the analysis is for screening or confirmation.[15]
Sample Preparation
Effective sample preparation is critical to remove interfering matrix components and concentrate the analyte. A typical workflow involves extraction followed by a clean-up step.
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Extraction: A solvent mixture, often acetonitrile/water or methanol/water, is used to extract α-Zearalenol from the ground sample matrix.[16]
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Clean-up: Solid-Phase Extraction (SPE) or immunoaffinity columns (IACs) are commonly employed. IACs, which use antibodies specific to zearalenone and its metabolites, provide a highly selective and efficient clean-up, yielding a very clean extract for analysis.[11][15]
Instrumental Analysis
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent techniques for the quantification of α-Zearalenol.[15][17][18]
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HPLC with Fluorescence Detection (HPLC-FLD): α-Zearalenol is naturally fluorescent, allowing for sensitive detection without derivatization.[10][16] This method is robust and cost-effective but may be susceptible to matrix interferences not removed during clean-up.
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LC-MS/MS: This is the gold standard for confirmation and highly sensitive quantification.[18] It combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. By monitoring specific precursor-to-product ion transitions, LC-MS/MS provides unambiguous identification and quantification even at very low concentrations.[17]
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